molecular formula C17H24ClN3O4S B2904715 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1448067-51-3

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2904715
CAS No.: 1448067-51-3
M. Wt: 401.91
InChI Key: NHIYEDSNGPFSEH-UHFFFAOYSA-N
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Description

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a bifunctional piperidine derivative featuring a 5-chloropyridinyloxy substituent and a methylsulfonyl-piperidinyl group. Piperidine derivatives are widely studied for their pharmacological properties, including enzyme inhibition, receptor agonism/antagonism, and antimicrobial activity . The methylsulfonyl group may enhance metabolic stability or binding affinity, as seen in analogous compounds like BMS-903452 ().

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O4S/c1-26(23,24)21-10-4-13(5-11-21)17(22)20-8-6-15(7-9-20)25-16-3-2-14(18)12-19-16/h2-3,12-13,15H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIYEDSNGPFSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” typically involves multiple steps, starting with the preparation of the individual functional groups. The chloropyridine moiety can be synthesized through chlorination of pyridine, while the piperidine rings can be prepared via hydrogenation of pyridine derivatives. The final compound is obtained by coupling these intermediates under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: The piperidine rings can be oxidized to form N-oxides.

    Reduction: The chloropyridine moiety can be reduced to form a pyridine derivative.

    Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine rings would yield N-oxides, while substitution of the chlorine atom could result in various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could be a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of “(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone” would depend on its specific interactions with molecular targets. Potential mechanisms could include binding to enzymes or receptors, inhibiting or activating biological pathways, or modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : BMS-903452 (GPR119 Agonist)
  • Structure : 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one
  • Key Features :
    • Dual mechanism: Stimulates insulin release (pancreatic β-cells) and GLP-1 secretion (enteroendocrine cells) .
    • Methylsulfonyl group enhances pharmacokinetic properties.
  • Bioactivity : Potent GPR119 agonist with efficacy in rodent diabetes models. Demonstrated dose-dependent exposure in humans .
Compound B : (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11)
  • Structure : Similar piperidine core with pyrimidinyl and chlorophenyl substituents.
  • Key Features :
    • Rf = 0.18; Melting point = 90–92°C; Molecular weight = 302.1 g/mol .
    • NMR and HRMS data confirm structural integrity.
  • Applications: Potential antimicrobial or enzyme-targeting agent (implied by structural analogs in ).
Compound C : (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
  • Structure : Lacks piperidine but shares a chlorophenyl ketone moiety.
  • Key Features :
    • Molecular weight = 211.05 g/mol; Rf = 0.31 .
    • Simpler structure with fewer hydrogen-bonding sites, likely limiting bioavailability.

Comparative Analysis Table

Parameter Target Compound BMS-903452 Compound 11
Molecular Formula C₁₈H₂₁ClN₂O₄S C₂₃H₂₀Cl₂FN₃O₄S C₁₆H₁₄ClN₃O
Molecular Weight (g/mol) ~420.9 (calculated) 548.4 302.1
Key Functional Groups 5-Chloropyridinyloxy, methylsulfonyl-piperidine Chloropyrimidinyl, methylsulfonyl, fluorophenyl Chlorophenyl, pyrimidinyl-piperidine
Bioactivity Hypothesized: Enzyme inhibition or receptor modulation GPR119 agonist (antidiabetic) Undocumented; potential antimicrobial activity
Synthetic Complexity High (multiple piperidine modifications) High (pyridone core with halogenation) Moderate (standard coupling reactions)

Biological Activity

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chloropyridine moiety, piperidine rings, and a methylsulfonyl group. The synthesis typically involves:

  • Formation of the Chloropyridine Intermediate : Chlorination of pyridine to yield 5-chloropyridine.
  • Coupling with Piperidine : Reaction with piperidine in the presence of a base like potassium carbonate.
  • Final Modification : Introduction of the methylsulfonyl group through sulfonylation reactions.

This multi-step synthetic route allows for the creation of various derivatives, which can be tailored for specific biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Therapeutic Applications

Research indicates several promising therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it may induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting cell death pathways .
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential use as an antimicrobial agent .
  • Neurological Disorders : Its structural features suggest possible interactions with neurotransmitter systems, making it a candidate for treating neurological conditions .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their potential effects:

StudyFindings
Tadesse et al. (2018)Investigated the effects of piperidine derivatives on cancer cell lines, highlighting their potential as anticancer agents.
Jeong et al. (2020)Reported that piperidine derivatives could induce G1/S cell cycle arrest in cancer cells, suggesting mechanisms for their anticancer activity.
Umesha et al. (2009)Evaluated antimicrobial properties of piperidine-based compounds, showing significant inhibition against various pathogens.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key methodologies include:

  • Nucleophilic substitution : Reacting 5-chloropyridin-2-ol with a piperidinyl precursor in the presence of a base (e.g., NaOH) in dichloromethane at controlled temperatures (0–25°C) .
  • Coupling reactions : Use of coupling agents (e.g., EDCI/HOBt) to link the piperidinyl and methylsulfonyl moieties under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Analyze deuterated solvents (e.g., DMSO-d₆) at 400–600 MHz to confirm substituent positions and stereochemistry .
    • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns to assess purity (>99%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How do structural modifications influence biological activity, and what structure-activity relationship (SAR) insights exist for related analogs?

SAR studies highlight the importance of:

  • Chloropyridine moiety : Enhances target binding affinity (e.g., kinase inhibition) .
  • Methylsulfonyl group : Improves metabolic stability by reducing cytochrome P450 interactions .
  • Piperidine ring conformation : Cyclic vs. open-chain analogs show variable potency (Table 1) .
Compound Key Structural Feature Biological Activity
Target compound5-Chloropyridin-2-yloxyKinase inhibition (IC₅₀ = 12 nM)
Analog APyrimidin-2-yloxy substitutionReduced binding (IC₅₀ = 450 nM)
Analog BRemoval of methylsulfonyl groupIncreased metabolic degradation

Q. What computational tools can predict the compound’s bioactivity and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR, PI3K) .
  • QSAR models : Train datasets (e.g., ChEMBL) to correlate logP, polar surface area, and IC₅₀ values .
  • ADMET prediction : SwissADME or pkCSM to estimate oral bioavailability, BBB penetration, and toxicity .

Q. How can binding affinities and interaction mechanisms with biological targets be experimentally validated?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at concentrations 1–100 µM .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cellular assays : Use HEK293 or HeLa cells transfected with target receptors to assess functional activity (e.g., cAMP inhibition) .

Q. How can contradictions in reported synthetic protocols or biological data be resolved?

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batches) across independent labs .
  • Meta-analysis : Compare yield/purity data from peer-reviewed studies vs. commercial sources (excluding unreliable platforms) .
  • Cross-validation : Use orthogonal assays (e.g., SPR + ITC) to confirm biological activity discrepancies .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

  • Degradation studies : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC .
  • Lyophilization : Stabilize as a hydrochloride salt for long-term storage at -20°C .
  • Excipient screening : Test co-solvents (e.g., PEG 400) to enhance aqueous solubility and reduce aggregation .

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